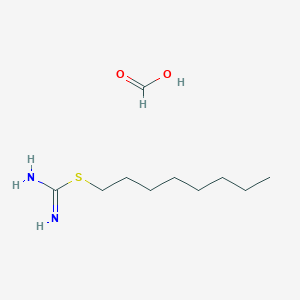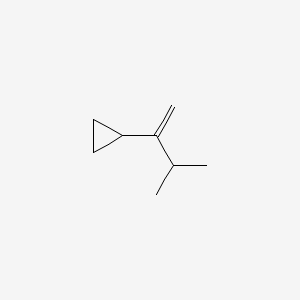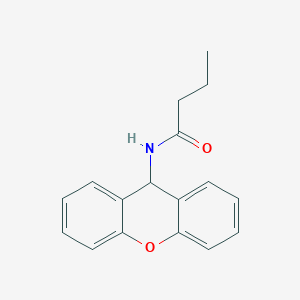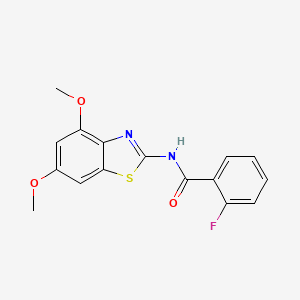
2,2,2',3,3,3',4,4,4',5,5,5',6,6'-Tetradecafluoro-2,3,4,5-tetrahydro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl: is a highly fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or xenon difluoride (XeF2). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce partially fluorinated hydrocarbons.
科学的研究の応用
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated aromatic systems.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
作用機序
The mechanism by which 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects is primarily through its interaction with other molecules via fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing chemical reactivity and stability. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-1,1’-biphenyl
- 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-1,1’-biphenyl-4,4’-diol
Uniqueness
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific fluorination pattern and the presence of tetrahydro groups. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.
特性
CAS番号 |
5492-89-7 |
|---|---|
分子式 |
C12F14 |
分子量 |
410.10 g/mol |
IUPAC名 |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(2,3,4,5,6-pentafluorophenyl)cyclohexene |
InChI |
InChI=1S/C12F14/c13-3-1(4(14)6(16)7(17)5(3)15)2-8(18)10(21,22)12(25,26)11(23,24)9(2,19)20 |
InChIキー |
FLSALHJOEPSBJX-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


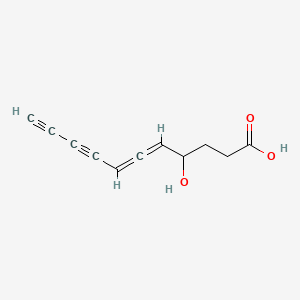
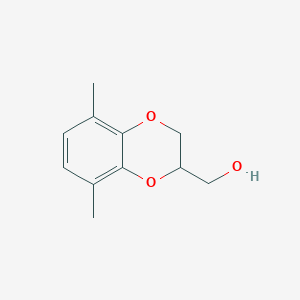

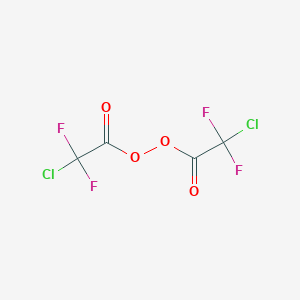
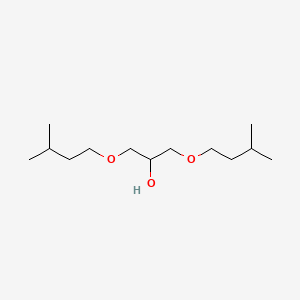
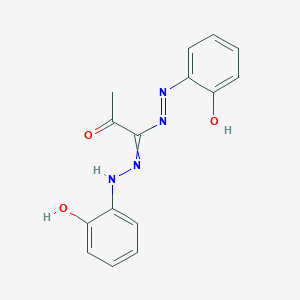

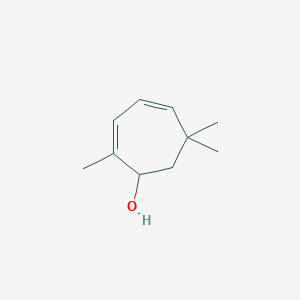
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
